Cas no 152378-30-8 (7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-)
![7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- structure](https://pt.kuujia.com/scimg/cas/152378-30-8x500.png)
152378-30-8 structure
Nome do Produto:7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-
7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-
- (-)-EPIBATIDINE-L-TARTRATE
- (-)-dothiorelone A
- (-)-Epibatidine
- Benzeneacetic acid,3,5-dihydroxy-2-(7-hydroxy-1-oxooctyl)-,ethyl ester
- Dothiorelone B
- (1S-exo)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- CMI 477
- CS-0020789
- ( inverted exclamation markA)-Epibatidine
- BDBM50143320
- CHEMBL298517
- (+)-EPIBATIDINE
- (1S,2S,4R)-2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
- (-)-1-epidatidine
- SCHEMBL316977
- HY-101078
- (??)-Epibatidine
- 152378-30-8
- CMI 545
- GTPL5348
- Epibatidine
- (1S,2S,4R)-2-(6-Chloro-3-pyridinyl)-7-azabicyclo[2.2.1]heptane
- Q423783
- Tocris-0684
- (1R,2R,4S)-Epibatidine
- (1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane
- CMI 488
- DTXSID401176872
- AKOS040740653
- NCGC00024730-01
- 2-(6-Chloro-pyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane
-
- Inchi: InChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1
- Chave InChI: NLPRAJRHRHZCQQ-UTLUCORTSA-N
- SMILES: ClC1C=CC([C@@H]2C[C@H]3CC[C@@H]2N3)=CN=1
Propriedades Computadas
- Massa Exacta: 358.09300
- Massa monoisotópica: 208.0767261g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 14
- Contagem de Ligações Rotativas: 1
- Complexidade: 221
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 24.9Ų
- XLogP3: 2.2
Propriedades Experimentais
- Densidade: 1.223±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 62-63 ºC (hexane )
- Solubilidade: Slightly soluble (1.4 g/l) (25 º C),
- PSA: 139.98000
- LogP: 0.54910
7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)- Literatura Relacionada
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
152378-30-8 (7-Azabicyclo[2.2.1]heptane,2-(6-chloro-3-pyridinyl)-, (1S,2S,4R)-) Produtos relacionados
- 1783738-10-2(4-(3-bromo-4-methylphenyl)methylpiperidine)
- 1361484-07-2(Methyl 3-hydroxy-5-(perchlorophenyl)isonicotinate)
- 1428362-80-4(N-cyclopropyl-1,3,5-trimethyl-N-(thiophen-3-yl)methyl-1H-pyrazole-4-sulfonamide)
- 1179668-98-4((2-methyl-1,3-thiazol-5-yl)methyl(propan-2-yl)amine)
- 2034546-10-4(5-methyl-N-(5-methyl-1,2-oxazol-4-yl)methylthiophene-2-sulfonamide)
- 953805-20-4((4S)-3-4-2-(4-Fluorophenyl)-5,5-dimethyl-1,3-dioxan-2-yl-1-oxobutyl-4-phenyl-2-oxazolidinone)
- 937602-11-4(1-(4-{3-4-(Benzyloxy)phenoxypropoxy}-phenyl)-1-ethanone)
- 1805314-36-6(3-(Aminomethyl)-2-(difluoromethyl)-5-fluoropyridine)
- 1190376-24-9(2-4-(4-Methoxy-phenylethynyl)phenyl-4,4,5,5-tetramethyl-1,3,2dioxaborolane)
- 2034609-32-8(N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide)
Fornecedores recomendados
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Zhejiang Brunova Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Nanjing Jubai Biopharm
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
